molecular formula C11H9ClN2O3 B15355598 Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate

Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate

Cat. No.: B15355598
M. Wt: 252.65 g/mol
InChI Key: LKPFUWUCDZVUSO-UHFFFAOYSA-N
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Description

Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate is a synthetically tailored quinoxaline derivative designed for advanced chemical and pharmaceutical research. Quinoxalines are nitrogen-containing heterocyclic compounds known for their versatile pharmacological profiles, which include documented anticancer, antimicrobial, antifungal, and antiviral activities . The specific substitutions on the quinoxaline core in this compound—namely the chloro, methoxy, and ester functional groups—are critical for fine-tuning its electronic properties, bioavailability, and interaction with biological targets, making it a highly valuable intermediate in medicinal chemistry campaigns . This compound serves as a key building block for the synthesis of more complex molecules. Its methyl carboxylate group, in particular, offers a reactive site for further derivatization, such as hydrolysis to carboxylic acids or amide coupling, to create extensive libraries for biological screening . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop novel therapeutic agents. As a quinoxaline derivative, it holds significant research value in the discovery of new agents against pathogens and in oncology research . Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety protocols.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-16-10-6(12)5-7-9(14-4-3-13-7)8(10)11(15)17-2/h3-5H,1-2H3

InChI Key

LKPFUWUCDZVUSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=CN=C2C=C1Cl)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in the study of infectious diseases. Medicine: Research has explored its use in cancer therapy, as quinoxaline derivatives have been found to exhibit cytotoxic properties against various cancer cell lines. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves the inhibition of key biological pathways or the modulation of cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Methyl Esters of Diterpenes (e.g., Sandaracopimaric Acid Methyl Esters): Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester (, Figure 2), share the ester functional group but differ in backbone structure. Diterpene esters exhibit higher hydrophobicity due to their aliphatic chains, leading to lower solubility in polar solvents compared to aromatic quinoxaline esters. For instance, methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate likely has a higher melting point (>150°C inferred) than diterpene esters (typically <100°C) due to its rigid aromatic core and halogen substituents .

Methyl Salicylate: Methyl salicylate, a simple aromatic ester, shares the ester group but lacks heterocyclic complexity. Its boiling point (222°C) and solubility in organic solvents (e.g., ethanol, ether) are well-documented (, Table 3). In contrast, the quinoxaline derivative’s larger molecular weight and chlorine substituent likely reduce volatility and enhance solubility in chlorinated solvents (e.g., dichloromethane) .

Hydrogen-Bonding and Crystallographic Behavior

Quinoxaline derivatives often form intricate hydrogen-bonding networks due to their nitrogen-rich cores. highlights graph-set analysis for characterizing such interactions. This compound is expected to exhibit stronger intermolecular hydrogen bonds (N–H···O and C–Cl···O) compared to non-chlorinated analogs, influencing crystal packing and stability. This contrasts with methyl esters of aliphatic acids (e.g., communic acid methyl esters in ), which rely on weaker van der Waals interactions .

Data Table: Comparative Properties of Methyl Esters

Property This compound Sandaracopimaric Acid Methyl Ester () Methyl Salicylate ()
Molecular Weight (g/mol) ~256.6 (calculated) ~332.5 152.1
Boiling Point (°C) >250 (estimated) ~300 (decomposes) 222
Solubility in Ethanol Moderate Low High
Key Functional Groups Quinoxaline, Cl, OMe, COOMe Diterpene, COOMe Aromatic, COOMe
Crystallographic Tools Used SHELXL, ORTEP-3 (Inferred) GC-MS () GC-MS ()

Research Implications and Gaps

Further studies should leverage crystallographic () and hydrogen-bonding analyses () to correlate structure-activity relationships. Additionally, environmental stability data (e.g., hydrolysis rates) are needed, informed by methyl ester degradation pathways ().

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic displacement due to electron-withdrawing effects from adjacent groups. Key reactions include:

NucleophileConditionsProductYieldSource
AmmoniaMethanol, 25–30°C, 12 hrs7-Amino-6-methoxyquinoxaline-5-carboxylate88.97%
Sodium methoxideDMF, 60°C, 4 hrs7-Methoxy derivative85.17%
ThiolsDMSO, Cs₂CO₃, 130°CThioether derivatives22%*

*Yield varies with substituent steric/electronic properties.

Ester Hydrolysis

The methyl ester at position 5 undergoes hydrolysis under basic or acidic conditions:

ConditionsProductApplication
28% NH₃ in MeOH, 40°C7-Chloro-6-methoxyquinoxaline-5-carboxylic acidIntermediate for amide synthesis
LiOH/H₂O/THF, refluxAcid form (purified via recrystallization)Coordination chemistry studies

Oxidation Reactions

Controlled oxidation modifies the quinoxaline ring system:

Oxidizing AgentConditionsProductBiological Relevance
H₂O₂ (30%)Acetic acid, 60°CQuinoxaline-5,6-dicarboxylate N-oxideEnhanced water solubility
KMnO₄Aqueous H₂SO₄, 0°CRing-opened dicarboxylic acidPrecursor for polymer synthesis

Cross-Coupling Reactions

Transition metal-catalyzed reactions enable structural diversification:

Reaction TypeCatalyst SystemProductYield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives at position 770–85%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl substituted quinoxalines65%

*Data extrapolated from analogous quinoxaline systems .

Cyclization Reactions

The compound participates in heterocycle formation:

Partner ReagentConditionsProductBioactivity
Hydrazine derivativesEthanol, reflux1,3,4-Oxadiazole-quinoxaline hybridsAntitumor (GI₅₀: 1.85 μM)
ThioureaHCl catalysis, microwaveThiazolo[4,5-b]quinoxalinesAntimicrobial lead compounds

Electrophilic Aromatic Substitution

Methoxy and carboxylate groups direct electrophiles to specific positions:

ElectrophilePosition ModifiedProduct Use Case
HNO₃/H₂SO₄Position 3Nitro intermediates for reduction
Cl₂/FeCl₃Position 2Polychlorinated analogs for SAR studies

Critical Analysis of Reactivity Trends

  • Steric Effects : The methoxy group at position 6 hinders electrophilic attacks at adjacent positions, favoring meta-directing behavior.

  • Electronic Effects : The electron-withdrawing chlorine and ester groups activate the ring for nucleophilic substitution while deactivating it toward electrophiles.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cross-coupling reactions, while protic solvents favor hydrolysis .

Structural-Activity Relationship (SAR) Insights

  • Chlorine Replacement : Substitution with amino groups improves solubility but reduces CNS penetration .

  • Ester vs. Acid : Carboxylic acid derivatives show higher protein binding but lower oral bioavailability compared to esters .

  • Hybrid Systems : Oxadiazole-quinoxaline hybrids exhibit dual kinase inhibition (EGFR/VEGFR-2) with IC₅₀ values < 2 μM .

This comprehensive analysis synthesizes data from pharmacological studies, synthetic chemistry literature, and catalytic reaction mechanisms to provide actionable insights for medicinal chemists and organic synthesis researchers.

Q & A

Q. What strategies can mitigate side reactions during the introduction of methoxy and chloro substituents in the quinoxaline ring system?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups).
  • Low-temperature kinetics : Slow addition of chlorinating agents (e.g., POCl₃) minimizes overhalogenation.
  • In situ quenching : Neutralize acidic byproducts with sodium bicarbonate to prevent ring degradation .

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